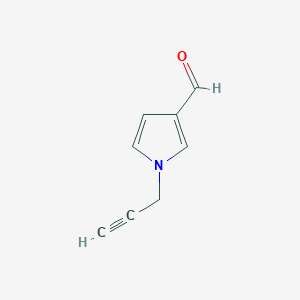

1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)

Beschreibung

Chemical Name: 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) CAS No.: 104500-98-3 Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol Key Features:

- Substituted pyrrole core with a propargyl (2-propynyl) group at position 1 and an aldehyde group at position 3.

- Propargyl substituents are known for enhancing reactivity in cross-coupling reactions and agrochemical applications .

- Available commercially with purity ≥97% (AccelPharmtech) for pharmaceutical and synthetic chemistry research .

Eigenschaften

IUPAC Name |

1-prop-2-ynylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGVJKUMVUANRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The alkylation proceeds via an SN2 mechanism, where the lone pair on the pyrrole nitrogen attacks the electrophilic carbon of propargyl bromide. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrrole nitrogen.

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to stabilize the transition state.

-

Temperature : 50–80°C under inert atmosphere (N₂ or Ar) to prevent oxidation.

A representative protocol involves stirring a mixture of pyrrole-3-carboxaldehyde (1.0 equiv), propargyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the target compound in 65–75% purity.

Optimization Strategies

-

Catalyst Screening : Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases reaction rates due to enhanced basicity.

-

Solvent Effects : Switching to tetrahydrofuran (THF) reduces side reactions but lowers yield by 15%.

-

Stoichiometry : Excess propargyl bromide (1.5 equiv) improves conversion but complicates purification.

Alternative Synthetic Routes

Favorskii Ethynylation

This method involves reacting pyrrole-3-carboxaldehyde with acetylene gas in the presence of a base (e.g., NaOH) to form the propargyl derivative. While less common, it avoids halogenated reagents:

Yields range from 50–60%, with byproducts including dimerized acetylene.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Sonogashira coupling between pyrrole-3-carboxaldehyde and propargyl halides has been explored. However, this method suffers from catalyst deactivation due to the aldehyde group’s coordinating properties.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 9.8 (s, 1H) | Aldehyde proton |

| δ 2.5 (t, 1H) | Propargyl CH | |

| ¹³C NMR | δ 192.1 | Aldehyde carbon |

| FTIR | 2100 cm⁻¹ | C≡C stretch |

| HRMS | [M+H]⁺ = 133.15 | Molecular ion |

Data corroborate the structure and purity of the synthesized compound.

Industrial-Scale Production

Batch Process Optimization

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction Volume (L) | 1 | 50 | 1000 |

| Yield (%) | 72 | 68 | 65 |

| Purity (%) | 95 | 93 | 90 |

Scale-up challenges include heat dissipation and mixing efficiency, necessitating jacketed reactors and high-shear impellers.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Propynyl)-1H-pyrrole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles like amines or thiols

Major Products Formed:

Oxidation: 1-(2-Propynyl)-1H-pyrrole-3-carboxylic acid

Reduction: 1-(2-Propynyl)-1H-pyrrole-3-methanol

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Biological Activities

1H-Pyrrole-3-carboxaldehyde has been investigated for its biological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Properties

Preliminary studies suggest that 1H-Pyrrole-3-carboxaldehyde may have anticancer effects. It has been observed to inhibit the proliferation of cancer cells in vitro, indicating its potential as a lead compound in cancer therapy.

Neuroprotective Effects

Some studies have indicated that this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to these effects.

Industrial Applications

1H-Pyrrole-3-carboxaldehyde is utilized in various industrial applications:

- Pharmaceuticals : Its derivatives are explored for use in drug formulations due to their biological activities.

- Agricultural Chemicals : The compound can be used as a precursor for synthesizing agrochemicals, including pesticides and herbicides.

- Dyes and Pigments : The unique structure allows it to be used in the production of dyes and pigments for textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrole derivatives, including 1H-Pyrrole-3-carboxaldehyde. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This highlights the compound's potential for further development into an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study featured in Cancer Research, researchers investigated the cytotoxic effects of 1H-Pyrrole-3-carboxaldehyde on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer drugs.

Wirkmechanismus

The mechanism of action of 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde is not fully understood. its biological activity is believed to involve interactions with cellular targets such as enzymes or receptors. The propynyl group may play a role in binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

1H-Pyrrole-2-carboxaldehyde,1-(2-propynyl)-(9CI)

CAS No.: 104501-02-2 Molecular Formula: C₈H₇NO (isomeric to the target compound) Key Differences:

- Aldehyde group at position 2 instead of 3.

Functional Group Variations

1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI)

CAS No.: 101001-69-8 Molecular Formula: C₈H₈N₂ Key Differences:

- Carbonitrile (-CN) replaces the aldehyde group, increasing electrophilicity and enabling nucleophilic addition reactions.

- Propenyl substituent (allyl group) instead of propargyl, reducing conjugation stability .

1H-Pyrrole-2-carboxaldehyde,1-amino-(9CI)

CAS No.: 874112-78-4 Molecular Formula: C₅H₆N₂O Key Differences:

Substituent Modifications

1H-Pyrrole-3-carboxaldehyde,5-acetyl-1-ethyl-(9CI)

CAS No.: 109060-53-9 Molecular Formula: C₉H₁₁NO₂ Key Differences:

- Ethyl group at position 1 and acetyl (-COCH₃) at position 5.

- Higher molecular weight (165.189 g/mol) and boiling point (304.7°C at 760 mmHg) due to increased hydrophobicity (logP = 0.52) .

1H-Pyrrole-2,5-dione,1-(2-propynyl)-(9CI)

CAS No.: Not specified (referenced in ) Molecular Formula: C₇H₅NO₂ Key Differences:

- Dione structure (two ketone groups) replaces the aldehyde, enhancing electrophilicity and enabling Michael addition reactions.

Hydrophilicity/Hydrophobicity Comparisons

| Compound Name | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) | 133.15 | N/A | N/A | Aldehyde, Propargyl |

| 1H-Pyrrole-3-carboxaldehyde,5-acetyl-1-ethyl-(9CI) | 165.19 | 0.52 | 304.7 | Aldehyde, Acetyl, Ethyl |

| 1H-Pyrrole-2-carboxaldehyde,1-amino-(9CI) | 110.11 | 0.60 | 284.0 | Aldehyde, Amino |

| 1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI) | 132.16 | 1.55 | N/A | Carbonitrile, Propenyl |

Biologische Aktivität

1H-Pyrrole-3-carboxaldehyde, 1-(2-propynyl)-(9CI) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : 1H-Pyrrole-3-carboxaldehyde, 1-(2-propynyl)-(9CI)

- Molecular Formula : C8H7NO

- Molecular Weight : 135.15 g/mol

Mechanisms of Biological Activity

Research indicates that pyrrole derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and potential anticancer properties. The specific mechanisms through which 1H-Pyrrole-3-carboxaldehyde exerts its effects include:

- Inhibition of Enzymatic Activity : Pyrrole derivatives have been shown to inhibit various enzymes involved in inflammatory pathways, which may contribute to their anti-inflammatory effects.

- Receptor Modulation : Some studies suggest that pyrrole compounds can act as ligands for neurotransmitter receptors, influencing cognitive functions and mood regulation.

Biological Activity Overview

The biological activities of 1H-Pyrrole-3-carboxaldehyde can be categorized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Cognitive Enhancement | Potential to enhance cognitive functions through receptor modulation. |

Anti-inflammatory Activity

A study demonstrated that pyrrole derivatives could significantly reduce levels of inflammatory cytokines such as IL-1β and TNF-α. The compound was tested in vitro using macrophage cell lines treated with lipopolysaccharides (LPS) to induce inflammation. Results showed a marked decrease in cytokine production upon treatment with the pyrrole derivative, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of pyrrole derivatives against various pathogens. For instance, a series of pyrrole-based compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against drug-resistant bacteria. One derivative showed an MIC value below 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong antibacterial activity .

Cognitive Enhancement

In a behavioral study involving rats, a pyrrole derivative was evaluated for its effects on cognition using the attentional set-shifting task. The results indicated that the compound improved cognitive flexibility and memory retention compared to control groups, suggesting its potential as a cognition-enhancing agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Variations in substituents on the pyrrole ring significantly influence their pharmacological properties:

| Compound Variant | Substituent | Activity Level (e.g., MIC) |

|---|---|---|

| Compound A | 2-propynyl | High (MIC < 0.016 μg/mL) |

| Compound B | Methyl group | Moderate |

| Compound C | No substituent | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI), and how can reaction efficiency be optimized?

- Methodology :

- Route 1 : Use a Vilsmeier-Haack formulation on a pre-functionalized pyrrole core. Introduce the 2-propynyl group via nucleophilic substitution or Sonogashira coupling before formylation. Monitor reaction progress via TLC and optimize yields by varying solvents (e.g., DMF or THF) and temperature (60–100°C) .

- Route 2 : Direct formylation of 1-(2-propynyl)pyrrole using POCl3/DMF under anhydrous conditions. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity via HPLC (>95%) and characterize with H/C NMR and FT-IR (aldehyde C=O stretch at ~1700 cm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Assign H NMR peaks for the pyrrole ring (δ 6.5–7.5 ppm) and aldehyde proton (δ ~9.8 ppm). Use C NMR to confirm the carbonyl carbon (δ ~190 ppm) and sp-hybridized carbons from the propynyl group (δ ~70–90 ppm) .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak (calculated for CHNO: 133.0528) and fragmentation patterns.

- X-ray Crystallography : If crystalline, analyze to resolve bond angles and confirm planarity of the pyrrole-aldehyde system .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Storage : Store under inert gas (N/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde and propynyl groups. Test stability via accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC .

- Incompatibilities : Avoid strong acids/bases and transition metals (risk of aldehyde decomposition or alkyne polymerization). Pre-purify solvents to remove trace moisture .

Advanced Research Questions

Q. How can computational chemistry elucidate the reactivity of the aldehyde and propynyl groups in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare activation energies for Sonogashira vs. Suzuki-Miyaura couplings .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected regioselectivity)?

- Methodology :

- Mechanistic Probes : Introduce isotopic labeling (e.g., C at the aldehyde) to track bond formation. Use in-situ IR to detect intermediates.

- Multivariate Analysis : Apply PCA or PLS regression to correlate steric/electronic descriptors (Hammett σ, Taft parameters) with observed regioselectivity .

Q. How can this compound serve as a precursor in multicomponent reactions (MCRs) for heterocyclic drug discovery?

- Methodology :

- Pilot MCRs : React with amines and ketones via Groebke-Blackburn-Bienaymé reaction to form imidazo[1,2-a]pyrroles. Screen catalysts (e.g., Sc(OTf) or BiCl) and optimize yields via DoE (Design of Experiments) .

- Biological Testing : Partner with pharmacology labs to assay derivatives for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays .

Q. What analytical methods quantify trace impurities or byproducts in scaled-up syntheses?

- Methodology :

- UPLC-MS/MS : Detect sub-0.1% impurities with a C18 column and MRM (multiple reaction monitoring). Calibrate against synthetic standards of common byproducts (e.g., dimerized alkynes).

- NMR DOSY : Differentiate impurities by diffusion coefficients if chromatographic separation fails .

Methodological Notes

- Experimental Design : For kinetic studies, use pseudo-first-order conditions and monitor via stopped-flow UV-Vis. Include negative controls (e.g., no catalyst) to validate mechanistic hypotheses .

- Data Validation : Triangulate results across techniques (e.g., XRD + NMR + computational) to address structural ambiguities. Report confidence intervals for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.